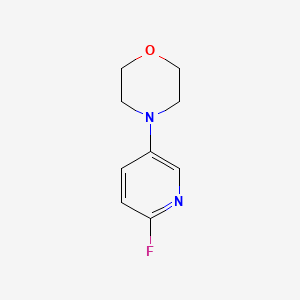
4-(6-fluoropyridin-3-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-fluoropyridin-3-yl)morpholine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines and morpholines. It is characterized by the presence of a fluorine atom on the pyridine ring and a morpholine ring attached to the pyridine at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-fluoropyridin-3-yl)morpholine typically involves the following steps:
Fluorination of Pyridine:
Formation of Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols, aziridines, or epoxides through cyclization reactions.
Coupling Reaction: The final step involves coupling the fluorinated pyridine with the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
4-(6-fluoropyridin-3-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Functionalized pyridine derivatives.
科学研究应用
4-(6-fluoropyridin-3-yl)morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4-(6-fluoropyridin-3-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a potential inhibitor of leucine-rich repeat kinase 2 (LRRK2), a protein associated with Parkinson’s disease. The compound binds to the active site of LRRK2, inhibiting its kinase activity and modulating downstream signaling pathways .
相似化合物的比较
Similar Compounds
4-(4-(6-fluoropyridin-3-yl)phenyl)morpholine: Similar structure with an additional phenyl ring, offering different electronic properties.
4-(6-fluoropyridin-2-yl)morpholine: Fluorine atom positioned at the 2-position on the pyridine ring, leading to different reactivity and binding characteristics.
Uniqueness
4-(6-fluoropyridin-3-yl)morpholine is unique due to the specific positioning of the fluorine atom and the morpholine ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in organic synthesis and its potential as a pharmacophore in drug discovery highlight its significance in scientific research .
属性
IUPAC Name |
4-(6-fluoropyridin-3-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-9-2-1-8(7-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALVCGFDIYZWSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801986-12-8 |
Source


|
| Record name | 4-(6-fluoropyridin-3-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

